molecular formula C22H32N2O8 B8057891 Boc-Tyr(Boc)-D-Ala-OH

Boc-Tyr(Boc)-D-Ala-OH

Cat. No.: B8057891
M. Wt: 452.5 g/mol
InChI Key: NJMNGNZANBEOBE-CJNGLKHVSA-N
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Description

Boc-Tyr(Boc)-D-Ala-OH is a protected dipeptide derivative extensively employed in solid-phase peptide synthesis (SPPS), particularly in opioid receptor ligand development. The compound features two tert-butoxycarbonyl (Boc) groups: one protecting the N-terminal amine and another on the hydroxyl group of tyrosine (Tyr). The D-configuration of alanine (D-Ala) enhances metabolic stability and modulates receptor selectivity, a critical feature in opioid peptide design .

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O8/c1-13(18(26)27)23-17(25)16(24-19(28)31-21(2,3)4)12-14-8-10-15(11-9-14)30-20(29)32-22(5,6)7/h8-11,13,16H,12H2,1-7H3,(H,23,25)(H,24,28)(H,26,27)/t13-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMNGNZANBEOBE-CJNGLKHVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Tyr(Boc)-D-Ala-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the Boc-protected amino acids are sequentially added to a resin-bound peptide chain. The Boc group is removed using trifluoroacetic acid (TFA), and the next amino acid is coupled using a coupling reagent such as diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .

Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers, which allow for high-throughput synthesis with minimal manual intervention. The process involves repeated cycles of deprotection, washing, and coupling to build the desired peptide sequence .

Chemical Reactions Analysis

Types of Reactions: Boc-Tyr(Boc)-D-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: TFA in dichloromethane (DCM) at room temperature.

    Coupling: DIC or HOBt in dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Major Products:

Scientific Research Applications

Chemical Structure and Synthesis

Boc-Tyr(Boc)-D-Ala-OH consists of a tyrosine (Tyr) residue at the N-terminus, followed by D-alanine (D-Ala). The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino functionalities during synthesis. The typical method for synthesizing this compound is solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide assembly while minimizing side reactions.

Key Structural Features

  • N-terminal Tyrosine : Critical for receptor binding and biological activity.
  • D-Alanine : Enhances metabolic stability and alters receptor affinity.
  • Boc Group : Protects the amino group, facilitating efficient synthesis.

Opioid Peptide Synthesis

This compound is extensively used in synthesizing opioid peptides like biphalin and enkephalins. These peptides are crucial for studying opioid receptor interactions and developing new analgesics. Research indicates that modifications in peptide structure can enhance analgesic properties while reducing side effects commonly associated with traditional opioids, such as tolerance and dependence .

Neuropharmacology

The compound is instrumental in neuropharmacological studies focusing on pain modulation and behavioral responses. It aids in understanding the mechanisms of action of opioid receptors, which play a vital role in pain relief pathways. The interaction of synthesized peptides with δ and μ opioid receptors has been shown to produce significant analgesic effects .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block in peptide synthesis. Its use in amino acid ionic liquids (AAILs) has been explored to improve reaction efficiency during dipeptide synthesis. The unique properties of Boc-AAILs allow for rapid coupling reactions without the need for additional bases, enhancing yield and purity .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Opioid Receptor BindingDemonstrated high binding affinity for δ and μ receptors with modified peptides showing enhanced analgesic properties .
Study 2 Peptide Synthesis EfficiencyUtilized Boc-AAILs to achieve high yields in dipeptide synthesis using novel coupling reagents .
Study 3 Structure-Activity Relationship (SAR)Identified critical pharmacophores for opioid agonist activities, revealing how structural modifications impact receptor interactions .

Mechanism of Action

The mechanism of action of Boc-Tyr(Boc)-D-Ala-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The Boc group protects the amino acids during synthesis, preventing side reactions and ensuring the correct sequence is formed. Once incorporated into a peptide, the Boc group is removed, allowing the peptide to fold and interact with its target molecules .

Comparison with Similar Compounds

Key Attributes :

  • Synthesis : Synthesized via Nα-Fmoc SPPS using HCTU as a coupling reagent on 2-chlorotrityl resin, with Boc deprotection achieved via 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) .
  • Role in Pharmacology : Intermediate in bivalent ligands targeting μ- and δ-opioid receptors, such as compounds showing 42–69 nM bioactivity in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays .
  • Stability : The dual Boc groups resist acidic conditions during SPPS but are cleaved post-synthesis using TFA for functionalization .

Comparison with Structurally Related Compounds

Boc-Tyr(tBu)-D-Ala-Gly-Phe-Pro-Leu-Trp(Boc)-OH

  • Structural Differences : Incorporates a tert-butyl (tBu) group on Tyr’s hydroxyl and an extended sequence (Gly-Phe-Pro-Leu-Trp).
  • Synthesis : Utilizes Nα-Fmoc chemistry on 2-chlorotrityl resin, with coupling efficiency >99% confirmed via TNBS/chloramine-T tests .
  • Bioactivity : Precursor to cyclic peptides with μ/δ-opioid receptor binding (e.g., [D-Cys²,D-Cys⁵]TY027, IC₅₀ = 48–69 nM) .
  • Advantage : The tBu group enhances solubility in organic solvents compared to Boc-Tyr(Boc)-D-Ala-OH, which may aggregate due to hydrophobic Boc groups .

Boc-Tyr(2-Br-Z)-OH

  • Structural Differences : Features a 2-bromobenzyloxycarbonyl (2-Br-Z) group on Tyr’s hydroxyl.
  • Synthesis : Compatible with Boc SPPS; the 2-Br-Z group remains stable under TFA but is removed via HF or piperidine .

Boc-Tyr(hepten-2-yl)-Tic-Phe-Phe-OH

  • Structural Differences: Contains a hepten-2-yl ether on Tyr and non-proteinogenic amino acids (Tic).
  • Synthesis : Synthesized via isomerization-cross metathesis-reduction (ICMR) on Wang resin, achieving 50% yield post-HPLC purification .
  • Bioactivity : Demonstrates neurokinin-1 receptor antagonism, diverging from this compound’s opioid focus .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Solubility (DMF) Melting Point (°C)
This compound 452.5 Moderate Not reported
Boc-Tyr(tBu)-OH 337.4 High 133–135
Boc-Tyr(2-Br-Z)-OH 494.3 Low Not reported
Boc-Tyr(hepten-2-yl)-Tic-Phe-Phe-OH 838.9 Low Not reported

Data compiled from .

Table 2: Bioactivity Comparison

Compound Target Receptor IC₅₀ (nM) Assay Model
This compound* μ/δ-Opioid 42–69 GPI/MVD
[D-Cys²,D-Cys⁵]TY027 μ/δ-Opioid 48–69 Cell binding
Boc-Tyr(hepten-2-yl)-Tic-Phe-Phe-OH Neurokinin-1 15.2 Radioligand

Derived from parent ligands synthesized using this compound.

Critical Analysis

  • Protecting Group Trade-offs : this compound’s dual Boc groups simplify synthesis but limit solubility and late-stage modifications. In contrast, Boc-Tyr(2-Br-Z)-OH offers acid stability but requires harsher deprotection .
  • Stereochemical Impact : D-Ala in this compound reduces enzymatic degradation, enhancing in vivo stability compared to L-Ala analogs .
  • Pharmacological Flexibility : Derivatives like Boc-Tyr(tBu)-D-Ala-Gly-Phe-Pro-Leu-Trp(Boc)-OH enable cyclization for improved receptor binding, a strategy less feasible with this compound due to steric hindrance .

Q & A

Q. What is the role of Boc (tert-butoxycarbonyl) protecting groups in Boc-Tyr(Boc)-D-Ala-OH, and how do they influence peptide synthesis?

  • Methodological Answer : Boc groups protect the amine and hydroxyl functionalities of tyrosine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during coupling or deprotection steps. The Boc group on the tyrosine hydroxyl (Tyr(Boc)) is stable under acidic conditions, allowing selective removal of other protecting groups. For characterization, NMR spectroscopy (e.g., δ 1.4 ppm for tert-butyl protons) and mass spectrometry (MS) are critical to confirm protection efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
    • NMR : Analyze tert-butyl protons (δ 1.4 ppm) and aromatic protons (δ 6.8–7.2 ppm) to confirm Boc protection and tyrosine substitution .
    • HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% ideal).
    • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ calculated for C20H28N2O7: 409.2 g/mol) .

Q. How does the D-Ala configuration in this compound affect peptide stability and biological activity?

  • Methodological Answer : D-amino acids like D-Ala resist enzymatic degradation in vivo, enhancing peptide stability. Compare enzymatic cleavage rates (e.g., via trypsin or chymotrypsin assays) between D-Ala and L-Ala analogs. Circular dichroism (CD) can confirm structural differences .

Advanced Research Questions

Q. How can coupling efficiency of this compound in SPPS be optimized to minimize racemization?

  • Methodological Answer :
    • Coupling Agents : Use HOBt/DIC or Oxyma Pure/DIC for lower racemization risk.
    • Temperature : Perform reactions at 0–4°C to reduce epimerization.
    • Monitoring : Test Kaiser/ninhydrin after each coupling step. If incomplete, recouple with PyBOP .
    • Data Table :
Coupling AgentRacemization (%)Yield (%)Reference
HOBt/DIC<1%89
Oxyma/DIC0.5%92

Q. What contradictions exist in deprotection strategies for this compound, and how can they be resolved?

  • Methodological Answer : Boc removal typically uses TFA (20–50% in DCM), but prolonged exposure may cleave acid-labile side chains. Alternative approaches:
    • Stepwise Deprotection : Use milder acids (e.g., HCl/dioxane) for Boc, followed by TFA for resin cleavage.
    • Contradiction : Boc-Tyr(Boc) may require harsher conditions than standard protocols. Validate via LC-MS after each step .

Q. How do steric effects from Boc groups impact the conformational dynamics of peptides incorporating this compound?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess steric hindrance. Compare NMR-derived NOE patterns in protected vs. deprotected peptides. For example, Boc groups may restrict rotation around the tyrosine Cα-Cβ bond, altering peptide helicity or β-sheet propensity .

Guidelines for Methodological Rigor

  • Reproducibility : Document reaction times, temperatures, and solvent ratios explicitly (e.g., "24h in DMF at 25°C" vs. "2h in DCM at 0°C") to align with journal standards .
  • Data Validation : Use triplicate runs for HPLC and NMR to ensure consistency. Report deviations >5% as potential synthesis anomalies .
  • Ethical Reporting : Disclose all failed attempts (e.g., racemization >5%) to aid troubleshooting in peer-reviewed contexts .

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